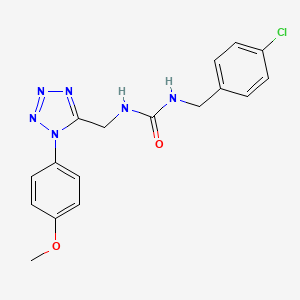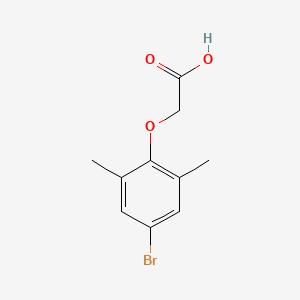![molecular formula C25H28N4O2 B2873418 [1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021119-20-9](/img/structure/B2873418.png)
[1,1'-Biphenyl]-4-yl(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a biphenyl group (two benzene rings connected by a single bond), a piperazine ring (a six-membered ring with two nitrogen atoms), and a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the piperazine ring, and the attachment of the pyrimidinyl group. Unfortunately, without specific information or research on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several different types of chemical bonds and functional groups, which could give it unique physical and chemical properties. The presence of the biphenyl group could potentially give it planar geometry, while the piperazine and pyrimidinyl groups could introduce elements of polarity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The biphenyl group might undergo electrophilic aromatic substitution reactions, while the piperazine ring could potentially participate in reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the biphenyl group could potentially make it relatively nonpolar and insoluble in water, while the piperazine and pyrimidinyl groups could introduce elements of polarity .Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been dedicated to the synthesis and characterization of novel derivatives containing piperazine/morpholine moiety. For instance, Bhat et al. (2018) discussed the synthesis of enaminones and dihydropyrimidinone derivatives via a one-pot Biginelli reaction, demonstrating the structural versatility and potential pharmacological applications of such compounds (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pharmacokinetics and Metabolic Studies
The pharmacokinetics and metabolism of these compounds have also been explored. Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor, revealing insights into its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans, which is crucial for understanding the drug's behavior in biological systems (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Antimicrobial and Antiviral Activities
Several studies have shown the antimicrobial and antiviral potential of derivatives. Nagaraj et al. (2018) synthesized triazole analogues of piperazine and evaluated their antibacterial activity against human pathogenic bacteria, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Furthermore, the development and validation of a novel anticonvulsant agent, as reported by Severina et al. (2021), underscore the therapeutic applications of such compounds in treating neurological disorders (Severina, Gubar, Bezruk, Materiienko, Ivanauskas, Bunyatyan, Kovalenko, Scupa, & Georgiyants, 2021).
Molecular Mechanisms and Receptor Studies
Investigations into the molecular mechanisms and receptor interactions of these derivatives reveal their complex pharmacodynamics. For example, the study by Watson et al. (2005) on the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor provides valuable insights into the receptor-ligand interactions and the therapeutic potential of these compounds in HIV treatment (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Orientations Futures
The potential applications and future directions for this compound would depend on its specific physical, chemical, and biological properties. Compounds with similar structures are often used in medicinal chemistry, suggesting that this compound could potentially be explored for its biological activity .
Propriétés
IUPAC Name |
[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-17-31-24-18-23(26-19(2)27-24)28-13-15-29(16-14-28)25(30)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-12,18H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIOFVHXUVUXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)

![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2873345.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2873347.png)

![5-Fluoro-2-[(1-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2873350.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2873351.png)
![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)

![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)
![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)
